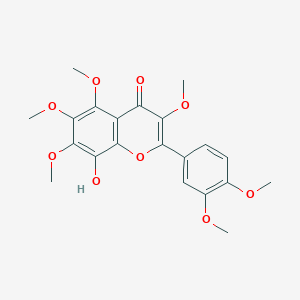

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is a polymethoxyflavone (PMF) isolated from the pericarpium of citrus fruits, particularly from the peel of Citrus reticulata . This compound belongs to the flavonoid family, which is known for its diverse biological activities and potential health benefits.

Wirkmechanismus

Target of Action

8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is a polymethoxyflavone (PMF) isolated from pericarpium citri reticulatae

Mode of Action

It is known that polymethoxyflavones (pmfs), including this compound, have various biological activities, including anti-inflammatory and anti-cancer effects .

Biochemical Pathways

For example, some PMFs have been shown to induce the expression of brain-derived neurotrophic factor (BDNF) through the cAMP/ERK/CREB signaling pathway .

Result of Action

It is known that pmfs, including this compound, have various biological activities, including anti-inflammatory and anti-cancer effects .

Action Environment

It is known that the activity of many compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone typically involves the methylation of flavonoid precursors. One common method includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process includes solvent extraction followed by purification techniques like column chromatography to isolate the desired polymethoxyflavone .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavonoid.

Substitution: Common substitution reactions involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Use of reagents like acetic anhydride for acetylation or benzoyl chloride for benzoylation.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of dihydroflavonoids.

Substitution: Formation of acetylated or benzoylated derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Applications of 8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone

This compound is a polymethoxyflavone (PMF) that can be isolated from pericarpium citri reticulatae . Research suggests potential applications in various scientific fields, particularly concerning its biological activities.

Anti-Cancer Research

- Apoptosis Induction: 5-Hydroxy-3,6,7,8,3´,4´-hexamethoxyflavone (5HHMF), a related compound, has been shown to induce apoptosis mediators in human gastric AGS carcinoma cells . Western blot analysis revealed that 5HHMF significantly increased the levels of death receptor-associated apoptosis mediators such as Fas, Fas L, FADD, TRADD, and DR4 in a concentration-dependent manner . For instance, treatment with 5HHMF (5 microgram/ml) resulted in approximately 26.4-, 12.8-, 6.7-, and 9.8-fold increases in the levels of Fas, Fas L, TRADD, and DR4, respectively, compared to non-treated cells .

- Growth Inhibition: 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (5-OH-HxMF) has demonstrated growth inhibitory effects on human cancer cells and induces apoptosis in HL-60 cells . This occurs through the modulation of mitochondrial functions regulated by reactive oxygen species (ROS) . ROS generation occurs in the early stages of 5-OH-HxMF-induced apoptosis, preceding cytochrome c release, caspase activation, and DNA fragmentation .

- DNA Damage: 5-OH-HxMF can induce irreparable DNA damage, which in turn triggers apoptosis . Single breaks in DNA were detected after treatment, suggesting this mechanism . Additionally, 5-OH-HxMF markedly enhanced growth arrest DNA damage-inducible gene 153 (GADD153) protein in a time-dependent manner .

- Antitumor Agent: 5-OH-HxMF exhibits an inhibitory effect through the down-regulation of inflammatory iNOS and COX-2 gene expression in mouse skin, suggesting its potential as an antitumor agent .

Anti-Inflammatory Research

- iNOS and COX-2 Inhibition: 5-OH-HxMF effectively inhibits the transcriptional activation of iNOS and COX-2 mRNA and protein in mouse skin stimulated by TPA (12-O-tetradecanoylphorbol-13-acetate) . Pre-treatment with 5-OH-HxMF resulted in the reduction of TPA-induced nuclear translocation of nuclear factor-κB (NF-κB) subunit and DNA binding by blocking phosphorylation of inhibitor κB (IκB) α and p65 and subsequent degradation of IκBα .

- NO Production Inhibition: 5-hydroxy-3,6,7,8,3'4'-hexamethoxyflavone (5HHMF) from Hizikia fusiforme considerably inhibits lipopolysaccharide (LPS)-stimulated NO production by suppressing the expression of inducible NO synthase (iNOS) in BV2 microglia . 5HHMF blocked LPS-induced phosphorylation of IκB, resulting in suppression of the nuclear translocation of nuclear factor-κB (NF-κB) subunits, namely p65 and p50, which are important molecules involved in the regulation of iNOS expression .

- HO-1 Expression: 5HHMF enhances heme oxygenase-1 (HO-1) expression via nuclear factor-erythroid 2-related factor 2 (Nrf2) activation .

Flavonoid Synthesis

- Flavone Analogs: Researchers have successfully synthesized 27 flavone analogs, including novel ones, to study their efficacy against DENV2 . Certain analogs exhibited exceptional activity, with EC50 values in the sub-micromolar range .

Data Table: Biological Activities of Flavone Analogs Against DENV2

| Compound | EC50 (µM) |

|---|---|

| 5d | 0.070 |

| 5e | 0.068 |

| 5f | 0.88 |

| 5a | >20 |

EC50 values represent the concentration at which the compound shows 50% efficacy against DENV2 .

Caution

Vergleich Mit ähnlichen Verbindungen

3,5,6,7,8,3’,4’-Heptamethoxyflavone: Another polymethoxyflavone with similar biological activities but differs in the number of methoxy groups.

5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone: Similar structure but with an additional hydroxyl group at the 5-position.

Uniqueness: 8-Hydroxy-3,5,6,7,3’,4’-hexamethoxyflavone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct biological activities and potential therapeutic benefits .

Biologische Aktivität

8-Hydroxy-3,5,6,7,3',4'-hexamethoxyflavone (also known as 8-Hydroxy-3,5,6,7-hexamethoxyflavone) is a polymethoxyflavone (PMF) derived from the pericarpium citri reticulatae. This compound has garnered attention for its diverse biological activities, particularly its antifungal properties and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C21H22O9 |

| Molecular Weight | 418.40 g/mol |

| CAS Number | 1000415-56-4 |

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity against both phytopathogenic and human pathogenic fungi. A study highlighted its effectiveness in inhibiting the growth of various fungal strains, suggesting its potential use in agricultural and medical settings to combat fungal infections .

Case Studies

-

Antifungal Efficacy Against Phytopathogens :

- A mixture containing this flavonoid demonstrated antifungal activity against species like Fusarium and Aspergillus, which are known to affect crops and human health. The study utilized a combination of NMR techniques for structural elucidation and confirmed the antifungal effects through in vitro assays .

- Human Pathogenic Fungi :

The biological mechanisms underlying the antifungal properties of this compound are not fully elucidated; however, it is hypothesized that its multiple methoxy groups enhance its interaction with fungal cell membranes or metabolic pathways. This interaction may disrupt cellular functions or inhibit enzymatic activities critical for fungal survival .

Other Biological Activities

Beyond antifungal properties, this flavonoid has shown potential in other areas:

- Antioxidant Activity : Flavonoids are known for their antioxidant properties. Preliminary studies suggest that this compound may help mitigate oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Some studies have indicated that flavonoids can modulate inflammatory responses. Although specific data on this compound is limited, it aligns with the broader profile of flavonoids exhibiting anti-inflammatory properties .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-8-hydroxy-3,5,6,7-tetramethoxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(30-16)15(23)20(28-5)21(29-6)18(13)26-3/h7-9,23H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLYUURCCQYFOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)OC)OC)O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.